[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the chloro and acetyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
6-chloroindole: A simpler indole derivative with a chloro substituent.
Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
[1-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H23ClN2O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[1-[[[2-(6-chloroindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C19H23ClN2O3/c20-15-5-4-14-6-9-22(16(14)10-15)12-17(23)21-13-19(11-18(24)25)7-2-1-3-8-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
FBFPYPXDLZQOOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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